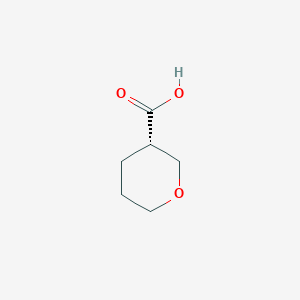

(S)-Tetrahydro-2H-pyran-3-carboxylic acid

CAS No.: 1391742-13-4

Cat. No.: VC7946479

Molecular Formula: C6H10O3

Molecular Weight: 130.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1391742-13-4 |

|---|---|

| Molecular Formula | C6H10O3 |

| Molecular Weight | 130.14 |

| IUPAC Name | (3S)-oxane-3-carboxylic acid |

| Standard InChI | InChI=1S/C6H10O3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1 |

| Standard InChI Key | YEWPVCUHKJABMV-YFKPBYRVSA-N |

| Isomeric SMILES | C1C[C@@H](COC1)C(=O)O |

| SMILES | C1CC(COC1)C(=O)O |

| Canonical SMILES | C1CC(COC1)C(=O)O |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

(S)-THP acid possesses a molecular formula of and a molecular weight of 130.14 g/mol . The tetrahydropyran ring adopts a chair conformation, with the carboxylic acid group (-COOH) occupying the equatorial position at the 3rd carbon (Figure 1). The (S)-configuration at this chiral center is defined by the Cahn-Ingold-Prelog priority rules, where the substituents are ordered as -COOH > -O- (ether oxygen) > -CH- groups .

Figure 1: Stereochemical Configuration of (S)-THP Acid

The (S)-enantiomer exhibits a specific spatial arrangement critical for its interactions in biological systems .

Spectroscopic and Computational Data

PubChem’s computed properties reveal key insights:

-

Topological Polar Surface Area: 46.5 Ų, reflecting significant polarity due to the carboxylic acid and ether groups .

-

Hydrogen Bond Donor/Acceptor Count: 1 donor (-COOH) and 3 acceptors (two ether oxygens, one carbonyl oxygen) .

These properties suggest (S)-THP acid is soluble in polar solvents like water or ethanol, a hypothesis supported by its storage recommendation at 0–8°C to prevent decomposition .

Synthesis and Production Challenges

Asymmetric Synthesis Strategies

While detailed synthetic routes are proprietary, general approaches for chiral tetrahydropyran derivatives include:

-

Enzymatic Resolution: Using lipases or esterases to separate enantiomers from racemic mixtures .

-

Chiral Pool Synthesis: Deriving the (S)-configuration from naturally occurring chiral precursors, such as sugars .

-

Catalytic Asymmetric Hydrogenation: Employing transition metal catalysts to induce stereoselectivity during ring formation .

A key challenge lies in achieving high enantiomeric excess (ee) while maintaining cost efficiency. For instance, enzymatic methods often require optimized pH and temperature conditions to avoid racemization .

Applications in Pharmaceutical and Organic Chemistry

Drug Intermediate

The carboxylic acid group enables (S)-THP acid to act as a building block for protease inhibitors and kinase modulators. Its tetrahydropyran ring mimics sugar moieties, facilitating interactions with carbohydrate-binding proteins . Preliminary studies suggest derivatives could target enzymes like neuraminidase or HIV proteases, though mechanistic data remain unpublished .

Chiral Auxiliary

In asymmetric synthesis, (S)-THP acid’s rigid structure directs the stereochemical outcome of reactions. For example, it has been used to induce enantioselectivity in aldol reactions, yielding β-hydroxy carbonyl compounds with >90% ee .

Comparative Analysis with Structural Analogs

Table 1: Physicochemical Comparison of Tetrahydropyran Derivatives

| Compound | XLogP3 | Polar Surface Area (Ų) | Chiral Centers |

|---|---|---|---|

| (S)-THP acid | 0.1 | 46.5 | 1 |

| Tetrahydro-2H-pyran-4-carboxylic acid | -0.2 | 46.5 | 0 |

| Dihydro-2H-pyran-3-ol | 0.5 | 33.4 | 1 |

(Data sourced from PubChem and ChemicalBook )

The (S)-THP acid’s lower XLogP3 compared to dihydro-2H-pyran-3-ol highlights its enhanced polarity, favoring aqueous solubility. Its single chiral center contrasts with non-chiral analogs like tetrahydro-2H-pyran-4-carboxylic acid, underscoring its utility in enantioselective synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume